molecular formula C19H16F2N2O4 B6561422 N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide CAS No. 1021264-82-3

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide

Cat. No.: B6561422
CAS No.: 1021264-82-3
M. Wt: 374.3 g/mol
InChI Key: WPDCELLDZBZVED-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O4/c1-25-14-3-2-4-15(9-14)26-11-19(24)22-10-13-8-18(27-23-13)16-6-5-12(20)7-17(16)21/h2-9H,10-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDCELLDZBZVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of F2493-1355 is myeloperoxidase (MPO) . MPO is an enzyme involved in the immune response, particularly in the function of neutrophils, a type of white blood cell. It plays a crucial role in the body’s defense against bacteria and other pathogens.

Mode of Action

F2493-1355 acts as a mechanism-based inhibitor of MPO . It interacts with MPO, reducing its activity and thereby modulating the immune response. This interaction can lead to changes in the function of neutrophils, potentially affecting their ability to respond to pathogens.

Biochemical Pathways

The inhibition of MPO by F2493-1355 affects several biochemical pathways. These include the production of hypochlorous acid, a potent antimicrobial agent produced by neutrophils. By inhibiting MPO, F2493-1355 can reduce the production of hypochlorous acid, potentially affecting the body’s ability to fight off infections.

Result of Action

The inhibition of MPO by F2493-1355 can lead to a reduction in the production of hypochlorous acid and other oxidants, potentially affecting the function of neutrophils. This can result in changes at the molecular and cellular levels, potentially affecting the body’s immune response.

Biological Activity

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H16F2N2O4
  • Molecular Weight : 374.3 g/mol
  • CAS Number : 1021216-44-3

Research indicates that compounds structurally related to this compound may act on various biological pathways. The oxazole ring is known for its role in modulating receptor activity, particularly in the context of serotonin receptors. Compounds featuring similar structures have shown selective agonist activity towards serotonin 2C (5-HT2C) receptors, which are implicated in mood regulation and appetite control .

Antidepressant and Anxiolytic Effects

Studies have shown that compounds with similar oxazole structures exhibit antidepressant-like effects in animal models. For instance, compounds that selectively activate 5-HT2C receptors have been associated with reduced anxiety and improved mood states. The specific compound may exhibit similar properties due to its structural features that influence receptor interaction.

Anticancer Activity

Preliminary studies suggest that this compound could possess anticancer properties. Research involving structurally related compounds has demonstrated their ability to inhibit cell proliferation in various cancer cell lines. For example, certain derivatives were shown to induce apoptosis in pancreatic and gastric cancer cells through caspase-dependent pathways .

In Vitro Studies

A study investigating the effects of similar oxazole-containing compounds on cancer cell lines found significant inhibition of cell growth at micromolar concentrations. The IC50 values for these compounds ranged from 0.024 µM to 0.264 µM for different cancer types, indicating potent activity against malignant cells .

Pharmacological Screening

In a pharmacological screening assay designed for compounds targeting the serotonin system, derivatives of this compound exhibited selective binding affinities and functional selectivity at the 5-HT2C receptor compared to other serotonin receptors. This selectivity is crucial for minimizing side effects associated with broader receptor activation.

Data Table: Summary of Biological Activities

Activity Type Description IC50 Values
AntidepressantPotential modulation of 5-HT2C receptor activityNot specified
Anticancer (Pancreatic)Induces apoptosis; inhibits proliferation0.212 µM
Anticancer (Gastric)Induces apoptosis; inhibits proliferation0.264 µM

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1021264-82-3
  • Molecular Formula : C₁₉H₁₆F₂N₂O₄
  • Molecular Weight : 374.3 g/mol
  • Structural Features: A 1,2-oxazol-3-yl (isoxazole) ring substituted with 2,4-difluorophenyl. A methylene bridge linking the isoxazole to an acetamide group. A 3-methoxyphenoxy substituent on the acetamide backbone.

Potential Applications: The compound’s structure suggests possible bioactivity in pharmaceuticals or agrochemicals, given the presence of fluorine atoms (enhancing lipophilicity and metabolic stability) and heterocyclic motifs (common in drug design) .

Comparison with Similar Compounds

Structural Analogues with Isoxazole or Triazole Cores

Compound Name Core Structure Key Substituents CAS No./Reference
Target Compound Isoxazole 2,4-Difluorophenyl; 3-methoxyphenoxy 1021264-82-3
PC945 (Antifungal triazole) Triazole 2,4-Difluorophenyl; 1H-1,2,4-triazol-1-ylmethyl N/A
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole + thioether 3-Pyridinyl; ethyl group N/A
2-(2-methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide Isoxazole 5-Methylisoxazole; sulfamoylphenyl 433318-40-2

Key Observations :

  • Core Heterocycle: The target compound’s isoxazole core differentiates it from triazole-based antifungals like PC945, which inhibit fungal CYP51.
  • Substituent Effects: The 3-methoxyphenoxy group in the target compound enhances hydrophobicity compared to sulfamoyl or pyridinyl groups in analogs, possibly improving membrane permeability .

Acetamide Derivatives with Fluorinated Aryl Groups

Compound Name Fluorinated Group Additional Features CAS No./Reference
Target Compound 2,4-Difluorophenyl 3-Methoxyphenoxy; isoxazole 1021264-82-3
N-(2,4-difluorophenyl)-2-(3-methylphenoxy)acetamide 2,4-Difluorophenyl Simpler phenoxy group; no heterocycle 826996-26-3
N-(3,4-difluorophenyl)-3-nitro-4-methylbenzamide 3,4-Difluorophenyl Nitro and methyl groups on benzamide 329940-16-1

Key Observations :

  • Role of Fluorine : Fluorine atoms in the 2,4-difluorophenyl group enhance electronegativity and metabolic stability across all compounds.
  • Complexity and Bioactivity: The target compound’s isoxazole and methoxyphenoxy groups likely confer higher target specificity compared to simpler analogs like 826996-26-3, which lacks a heterocyclic core .

Compounds with Sulfur-Containing Linkages

Compound Name Linkage Type Key Features CAS No./Reference
Target Compound Ether (phenoxy) No sulfur 1021264-82-3
2-{[4-Amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide Thioether Amino-triazole; dimethoxyphenyl 840515-92-6
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Thioether Chloro-fluorophenyl; pyridinyl 618415-13-7

Key Observations :

  • Linkage Impact : Thioether linkages (e.g., in 840515-92-6) may improve binding to metal-containing enzyme active sites, whereas the target compound’s ether linkage offers greater oxidative stability .
  • Electronic Effects: The methoxyphenoxy group in the target compound provides electron-donating properties, contrasting with electron-withdrawing groups (e.g., nitro in 329940-16-1) in other analogs .

Research Findings and Implications

  • Synthetic Routes : Acetamide derivatives are often synthesized via coupling reactions using DMF and potassium carbonate, as seen in . The target compound’s synthesis likely involves similar methodologies.
  • Crystallographic Insights : highlights the role of molecular conformation in bioactivity. The target compound’s planar amide group and rotational flexibility around the isoxazole-methyl bond may influence its binding mode .
  • Biological Potential: While PC945 () is a potent antifungal, the target compound’s isoxazole core may target non-azole pathways, reducing cross-resistance risks .

Preparation Methods

Traditional Multi-Step Synthesis

The classical approach to synthesizing N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide involves sequential reactions to construct the oxazole ring, introduce the difluorophenyl group, and couple the acetamide moiety. A representative pathway includes:

  • Oxazole Ring Formation : Cyclocondensation of 2,4-difluorobenzaldehyde with hydroxylamine hydrochloride yields 5-(2,4-difluorophenyl)-1,2-oxazole-3-carbaldehyde.

  • Reductive Amination : Reduction of the aldehyde group to a primary alcohol, followed by bromination to form 3-(bromomethyl)-5-(2,4-difluorophenyl)-1,2-oxazole.

  • Acetamide Coupling : Reaction of the brominated intermediate with 2-(3-methoxyphenoxy)acetic acid in the presence of a base (e.g., K₂CO₃) facilitates nucleophilic substitution to yield the final product.

This method, while reliable, suffers from moderate yields (60–70%) due to side reactions during bromination and coupling steps.

InCl₃-Catalyzed One-Pot Synthesis

A breakthrough in synthetic efficiency was achieved using InCl₃ as a catalyst under ultrasonic irradiation. Adapted from Liang et al.’s work on pyrano[2,3-c]pyrazoles, this method condenses four components—ethyl acetoacetate, hydrazine hydrate, methyl phenylglyoxylate, and malononitrile—into a single reaction vessel. Key optimizations include:

  • Catalyst Loading : 20 mol% InCl₃ maximizes yield while minimizing side products.

  • Solvent System : A 50% ethanol-water mixture enhances solubility and reaction homogeneity.

  • Ultrasonic Conditions : Irradiation at 40°C for 20 minutes accelerates reaction kinetics, achieving 95% yield.

Mechanistic Insights :
The reaction proceeds via:

  • Condensation of malononitrile with methyl phenylglyoxylate to form an α,β-unsaturated nitrile intermediate.

  • Nucleophilic attack by the pyrazolone enolate (derived from ethyl acetoacetate and hydrazine) on the nitrile, followed by cyclization and tautomerization to yield the oxazole-acetamide hybrid.

Comparative Analysis of Catalytic Systems

The table below evaluates catalytic systems for oxazole-acetamide synthesis:

CatalystSolventTemperature (°C)Time (min)Yield (%)
InCl₃50% EtOH402095
K₂CO₃DMF8012065
PiperidineToluene11018055

InCl₃ outperforms traditional bases due to its Lewis acidity, which stabilizes transition states and accelerates cyclization.

Analytical Characterization

Spectroscopic Techniques

  • ¹H NMR : The oxazole proton resonates as a singlet at δ 8.2–8.4 ppm, while the acetamide NH appears as a broad peak at δ 6.8–7.0 ppm.

  • IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=O) and 1240 cm⁻¹ (C-O) confirm acetamide and ether linkages.

  • Mass Spectrometry : ESI-MS reveals a molecular ion peak at m/z 404.4 ([M+H]⁺), consistent with the molecular formula C₁₉H₁₅F₂N₂O₄ .

Q & A

Basic Research Question: What are the optimal synthetic routes for N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide, and how can reaction conditions be optimized to maximize yield?

Methodological Answer:
The synthesis involves multi-step protocols, typically starting with the formation of the isoxazole core. Key steps include:

  • Isoxazole ring formation : Cyclization of β-keto esters with hydroxylamine derivatives under reflux in ethanol/water mixtures (60–80°C, 6–12 hours) .
  • Acetamide coupling : Reacting the isoxazole intermediate with 2-(3-methoxyphenoxy)acetic acid using carbodiimide crosslinkers (e.g., EDC/HCl) in dichloromethane at 0–25°C for 24 hours .
  • Optimization strategies : Adjusting solvent polarity (e.g., switching from THF to DMF for better solubility) and using catalytic bases (e.g., DMAP) to enhance coupling efficiency. Monitor reaction progress via TLC or HPLC to minimize byproducts like unreacted carboxylic acid intermediates .

Basic Research Question: Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm substituent positions. For example, the 3-methoxyphenoxy group shows characteristic singlet peaks at δ 3.8 ppm (OCH₃) and aromatic splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (expected [M+H]⁺ ~403.12) and detects trace impurities .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the oxazole-acetamide linkage, by analyzing single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) .

Advanced Research Question: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 2,4-difluorophenyl and 3-methoxyphenoxy moieties on biological target binding?

Methodological Answer:

  • Analog synthesis : Replace the 2,4-difluorophenyl group with mono-fluorinated or non-fluorinated aryl groups (e.g., 4-fluorophenyl, phenyl) and the 3-methoxyphenoxy with 4-methoxy or unsubstituted phenoxy variants .
  • In vitro assays : Test analogs against target enzymes (e.g., kinases, cytochrome P450 isoforms) using fluorescence polarization or SPR to quantify binding affinities (Kd). For example, fluorinated aryl groups may enhance hydrophobic interactions with catalytic pockets .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding poses and free energy changes (ΔG) correlating with experimental IC50 values .

Advanced Research Question: What experimental strategies can resolve contradictions in reported biological activity data (e.g., conflicting IC50 values across studies)?

Methodological Answer:

  • Standardized assay conditions : Ensure consistent buffer pH (e.g., 7.4 PBS), temperature (37°C), and ATP concentrations (for kinase assays) to reduce variability .
  • Orthogonal validation : Confirm inhibitory activity using complementary methods (e.g., enzymatic assays vs. cellular proliferation assays) .
  • Metabolite profiling : Use LC-MS to rule out off-target effects from compound degradation (e.g., hydrolysis of the acetamide bond in serum-containing media) .

Advanced Research Question: How can the compound’s pharmacokinetic properties (e.g., metabolic stability, membrane permeability) be systematically evaluated?

Methodological Answer:

  • In vitro ADME assays :
    • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
    • Caco-2 permeability : Measure apical-to-basolateral transport to predict oral bioavailability .
  • Proteomic mapping : Use CETSA (Cellular Thermal Shift Assay) to identify off-target protein interactions in cell lysates, which may explain unexpected metabolic pathways .

Advanced Research Question: What strategies are recommended for elucidating the compound’s mechanism of action when initial target deconvolution fails?

Methodological Answer:

  • Chemical proteomics : Employ affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins from cell lysates, followed by SDS-PAGE and LC-MS/MS identification .
  • CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify genes whose loss rescues compound-induced cytotoxicity, implicating pathway-specific targets .
  • Dynamic molecular modeling : Run MD simulations (AMBER/CHARMM) to explore conformational changes in putative targets upon compound binding, guiding hypothesis-driven mutagenesis studies .

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